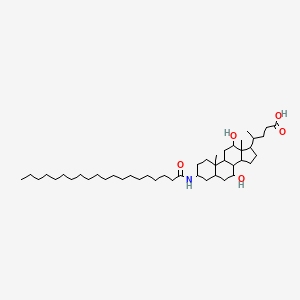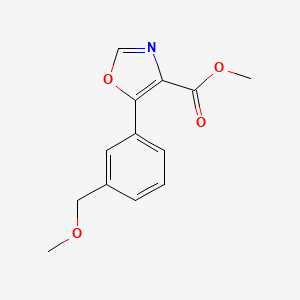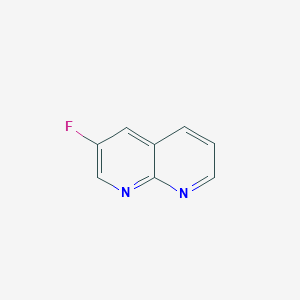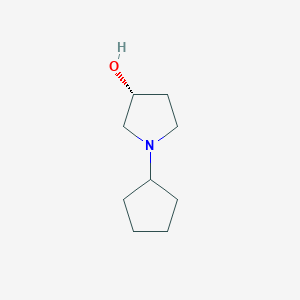
(3r)-1-cyclopentylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-cyclopentyl-pyrrolidin-3-ol is a chiral compound featuring a cyclopentyl group attached to a pyrrolidine ring with a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-cyclopentyl-pyrrolidin-3-ol typically involves the following steps:
Hydroxylation: The addition of a hydroxyl group at the third position of the pyrrolidine ring.
One common method involves the use of cyclopentyl bromide and pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-1-cyclopentyl-pyrrolidin-3-ol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of chiral catalysts or chiral resolution techniques to obtain the desired enantiomer. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-cyclopentyl-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the cyclopentyl group to a different functional group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride can produce a fully reduced cyclopentyl-pyrrolidine.
Scientific Research Applications
®-1-cyclopentyl-pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-cyclopentyl-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the cyclopentyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle without the cyclopentyl group.
Cyclopentylamine: Contains a cyclopentyl group attached to an amine.
Prolinol: A pyrrolidine derivative with a hydroxyl group, similar to ®-1-cyclopentyl-pyrrolidin-3-ol but without the cyclopentyl group.
Uniqueness
®-1-cyclopentyl-pyrrolidin-3-ol is unique due to the combination of the cyclopentyl group and the hydroxylated pyrrolidine ring. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(3R)-1-cyclopentylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H17NO/c11-9-5-6-10(7-9)8-3-1-2-4-8/h8-9,11H,1-7H2/t9-/m1/s1 |
InChI Key |
BGHMBQDVMFINMV-SECBINFHSA-N |
Isomeric SMILES |
C1CCC(C1)N2CC[C@H](C2)O |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


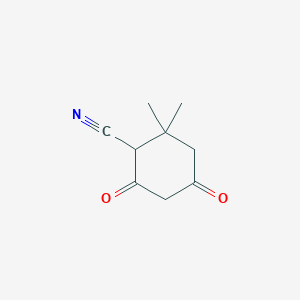
![4-[4-(3-Imidazol-1-yl-1-phenoxy-propyl)-phenyl]-1H-pyrazole](/img/structure/B8496674.png)
![1-Methyl-4-[N-(3,4,5-trimethoxyphenyl)-carbamoyl]piperazine](/img/structure/B8496681.png)
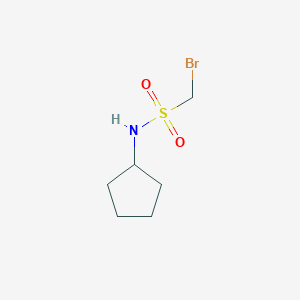
![4-Pentyn-1-ol, 5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8496693.png)
![7-chloro-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8496702.png)
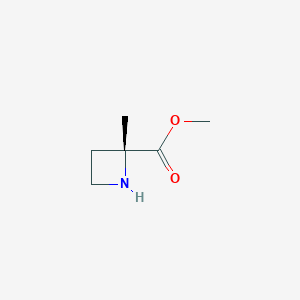
![4-Aminomethyl-1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B8496714.png)
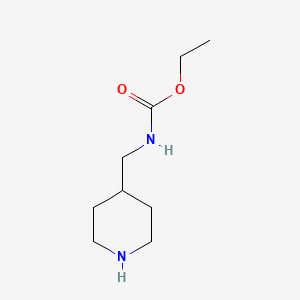
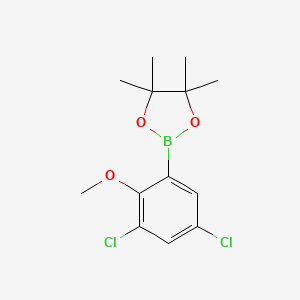
![2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one](/img/structure/B8496734.png)
